Synergistic Potency: A 100-Fold Enhancement in Ribosomal Binding Affinity
Quinupristin exhibits a critical, quantifiable synergistic interaction with its partner compound, dalfopristin. Dalfopristin's binding to the 23S rRNA of the 50S ribosomal subunit induces a conformational change that enhances the subsequent binding affinity of quinupristin by a factor of approximately 100 [1]. This synergy underpins the potent bactericidal activity of the combination product, Synercid®.
| Evidence Dimension | Ribosomal binding affinity enhancement |
|---|---|
| Target Compound Data | Binding affinity increased ~100-fold in the presence of dalfopristin. |
| Comparator Or Baseline | Binding affinity of quinupristin alone to the 50S ribosomal subunit. |
| Quantified Difference | ~100-fold increase in binding affinity. |
| Conditions | In vitro binding assays with bacterial 50S ribosomal subunits. |
Why This Matters
This synergy is not a class-wide effect but specific to the quinupristin-dalfopristin pair; procurement of either component alone will not yield the therapeutic or experimental potency expected of the combination, making the specific pairing essential.
- [1] GLPBIO. Quinupristin (mesylate) product description: mechanism of synergy with dalfopristin. View Source
